
プロスタグランジンH2
概要
説明
Prostaglandin H2 is a type of prostaglandin and a precursor for many other biologically significant molecules. It is synthesized from arachidonic acid in a reaction catalyzed by a cyclooxygenase enzyme . Prostaglandin H2 plays a crucial role in various physiological processes, including the regulation of blood vessel constriction and dilation, and platelet aggregation .
科学的研究の応用
Prostaglandin H2 has numerous scientific research applications across various fields:
Chemistry:
Biology:
- Plays a role in the regulation of blood vessel constriction and dilation, and platelet aggregation .
Medicine:
- Prostaglandin H2 and its derivatives are used in the treatment of conditions such as pulmonary arterial hypertension and inflammation .
Industry:
作用機序
Prostaglandin H2 exerts its effects by binding to specific receptors on cell membranes. It regulates the constriction and dilation of blood vessels and stimulates platelet aggregation by binding to thromboxane receptors on platelets’ cell membranes . This binding triggers platelet migration and adhesion to other platelets, playing a crucial role in blood clotting .
Similar Compounds:
Prostaglandin G2: A precursor to prostaglandin H2, formed from arachidonic acid by cyclooxygenase enzymes.
Prostacyclin (Prostaglandin I2): Formed from prostaglandin H2 by prostacyclin synthase.
Thromboxane A2: Formed from prostaglandin H2 by thromboxane-A synthase.
Uniqueness: Prostaglandin H2 is unique due to its role as a central precursor in the biosynthesis of various other prostaglandins and related compounds. Its ability to undergo multiple enzymatic transformations makes it a versatile and essential molecule in physiological processes and pharmaceutical applications .
将来の方向性
Prostaglandins and their receptors play important roles in the occurrence and development of diseases such as pulmonary arterial hypertension . Prostacyclin and related drugs have been used in the clinical treatment of PAH, and other prostaglandins also have the potential to treat PAH . This provides ideas for the treatment of PAH and the discovery of new drug targets .
生化学分析
Biochemical Properties
Prostaglandin H2 plays a crucial role in biochemical reactions. It is synthesized from arachidonic acid in a two-step process catalyzed by cyclooxygenase enzymes . The first step involves the addition of two free oxygens to form the 1,2-dioxane bridge and a peroxide functional group to form prostaglandin G2 (PGG2) . The second step involves the reduction of the peroxide functional group to a secondary alcohol, forming Prostaglandin H2 .
Cellular Effects
Prostaglandin H2 has significant effects on various types of cells and cellular processes. It plays a role in regulating the constriction and dilation of blood vessels, stimulating platelet aggregation, and triggering platelet migration and adhesion to other platelets .
Molecular Mechanism
The molecular mechanism of Prostaglandin H2 involves its conversion from arachidonic acid in a two-step process. First, COX-1 catalyzes the addition of two free oxygens to form the 1,2-dioxane bridge and a peroxide functional group to form prostaglandin G2 (PGG2) . Second, COX-2 reduces the peroxide functional group to a secondary alcohol, forming Prostaglandin H2 .
Temporal Effects in Laboratory Settings
Prostaglandin H2 is unstable at room temperature, with a half-life of 90-100 seconds . Therefore, it is often converted into a different prostaglandin in laboratory settings .
Metabolic Pathways
Prostaglandin H2 is involved in the prostaglandin metabolic pathway. It is synthesized from arachidonic acid, which is then further processed to other prostanoids by additional enzymes .
準備方法
Synthetic Routes and Reaction Conditions: Prostaglandin H2 is synthesized from arachidonic acid through a two-step process. First, cyclooxygenase-1 catalyzes the addition of two free oxygens to form the 1,2-dioxane bridge and a peroxide functional group, resulting in prostaglandin G2. Second, cyclooxygenase-2 reduces the peroxide functional group to a secondary alcohol, forming prostaglandin H2 .
Industrial Production Methods: The industrial production of prostaglandins, including prostaglandin H2, often involves chemoenzymatic synthesis. This method combines chemical synthesis with enzymatic reactions to achieve high stereoselectivity and efficiency. For example, a unified synthesis of various prostaglandins from a dichloro-containing bicyclic ketone has been reported, utilizing biocatalytic retrosynthesis .
化学反応の分析
Types of Reactions: Prostaglandin H2 undergoes various chemical reactions, including oxidation, reduction, and rearrangement. It is acted upon by different enzymes to form other prostaglandins and related compounds .
Common Reagents and Conditions:
Reduction: Other peroxidases, such as hydroquinone, can reduce prostaglandin G2 to prostaglandin H2.
Major Products:
Prostacyclin: Formed by prostacyclin synthase.
Thromboxane A2: Formed by thromboxane-A synthase.
Prostaglandin D2 and E2: Formed by prostaglandin D2 and E synthases, respectively.
特性
IUPAC Name |
(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h4,7,12-13,15-19,21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBNHAJFJUQSRA-YNNPMVKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903949 | |
| Record name | Prostaglandin H2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin H2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
42935-17-1 | |
| Record name | PGH2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42935-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin H2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042935171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin H2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROSTAGLANDIN H2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J670X3LRU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin H2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Prostaglandin H2 exerts its effects by binding to and activating the thromboxane A2/prostaglandin H2 (TxA2/PGH2) receptor [, , , , , , , , , ]. This receptor is found on various cell types, including platelets and vascular smooth muscle cells.
ANone: Binding of PGH2 to the TxA2/PGH2 receptor leads to a cascade of intracellular events, including:
- Mobilization of intracellular calcium []: PGH2 induces a rapid and transient increase in cytosolic free calcium levels, which is crucial for platelet activation and smooth muscle contraction.
- Platelet activation [, , , , ]: PGH2 is a potent inducer of platelet shape change and aggregation, contributing to thrombus formation.
- Vasoconstriction [, , , , , , , ]: PGH2 promotes the contraction of vascular smooth muscle cells, leading to a narrowing of blood vessels.
- Cellular proliferation []: PGH2 has been shown to stimulate the proliferation of vascular smooth muscle cells, potentially contributing to vascular remodeling in certain conditions.
A: Yes, the effects of PGH2 can be blocked by TxA2/PGH2 receptor antagonists such as SQ29548 [, , , ]. These antagonists competitively bind to the receptor, preventing PGH2 from binding and exerting its effects.
ANone: The molecular formula for Prostaglandin H2 is C20H32O5, and its molecular weight is 352.46 g/mol.
ANone: The provided research papers primarily focus on the biological activity and pharmacological properties of PGH2 and its analogues. They do not provide detailed spectroscopic data (NMR, IR, etc.) for PGH2 itself.
A: Prostaglandin H2 is a highly unstable compound with a short half-life [, ]. It rapidly degrades non-enzymatically to various products, including prostaglandin E2, prostaglandin D2, and thromboxane A2.
ANone: Several enzymes play a crucial role in the metabolism of PGH2:
- Prostaglandin H2 Synthase (PGHS): Also known as cyclooxygenase (COX), catalyzes the conversion of arachidonic acid to PGH2 [, , , , ].
- Thromboxane A2 Synthase (TXAS): Converts PGH2 to Thromboxane A2, a potent vasoconstrictor and platelet aggregator [, , , ].
- Prostaglandin E2 Isomerase: Converts PGH2 to Prostaglandin E2, involved in inflammation, pain, and fever [].
- Prostacyclin Synthase (PGIS): Converts PGH2 to Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation [, ].
A: While the provided research papers primarily focus on experimental work, one study [] utilized computational modeling to investigate the integration of Prostaglandin H2 Synthase (PGHS) into a phospholipid bilayer. This type of modeling can provide valuable insights into the enzyme's structure and dynamics, potentially aiding in the development of more selective PGHS inhibitors.
ANone: Several research papers highlight the impact of structural modifications on PGH2 activity:
- Stereochemistry []: Changes in the stereochemistry of the 5,6 double bond or the 15-hydroxyl group can significantly alter the activity of PGH2 analogues. For instance, while the natural stereoisomer of difluorothromboxane A2 acted as an agonist, other stereoisomers exhibited antagonist activity on platelets.
- Nitrogen substitution []: Replacing carbon atoms with nitrogen in the prostanoic acid structure can influence the potency and selectivity of PGH2 analogues.
- Stable analogues [, , , ]: Researchers have developed stable analogues of PGH2, such as carbocyclic thromboxane A2 (CTA2) and U46619, to circumvent the instability of the natural compound and facilitate pharmacological studies.
A: One paper [] mentions that selectively inhibiting PGHS-2 is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs. While the development of PGHS-2 selective inhibitors (COX-2 inhibitors) is acknowledged, the research presented focuses on understanding the structural dynamics of PGHS for improved inhibitor design rather than specific inhibitor synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



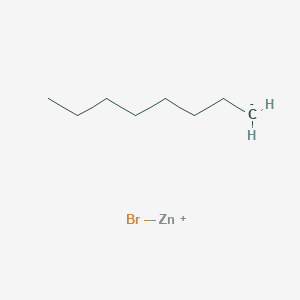
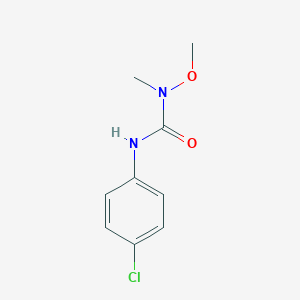
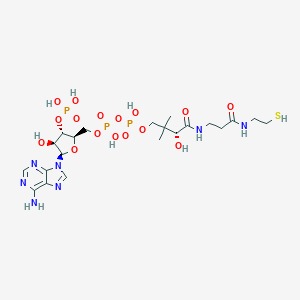
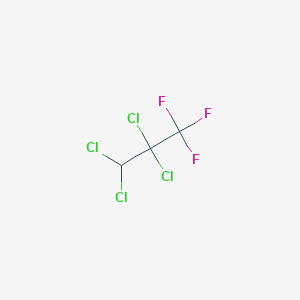
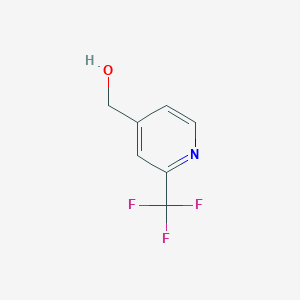
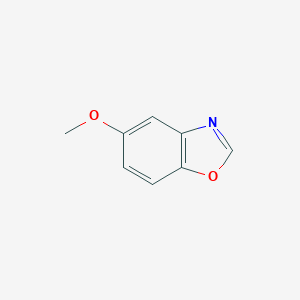

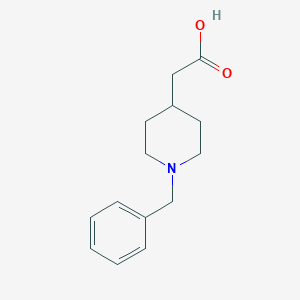
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
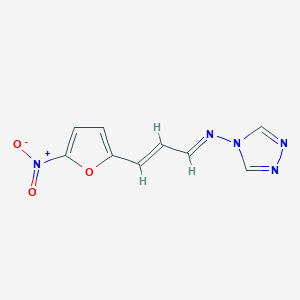
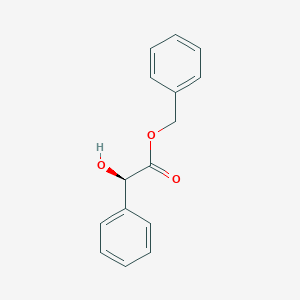

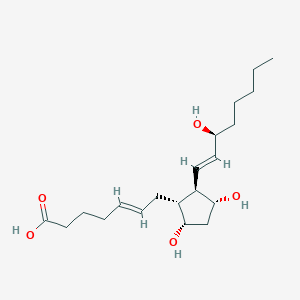
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)